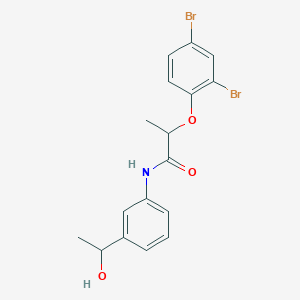
4-tert-butyl-N-(2-hydroxy-4-methylphenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-tert-butyl-N-(2-hydroxy-4-methylphenyl)benzamide, also known as BHT-920, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of benzamides and has shown promising results in the treatment of various diseases such as cancer, inflammation, and neurological disorders. In
Aplicaciones Científicas De Investigación
4-tert-butyl-N-(2-hydroxy-4-methylphenyl)benzamide has been extensively studied for its therapeutic potential in various diseases. In cancer research, 4-tert-butyl-N-(2-hydroxy-4-methylphenyl)benzamide has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. It has also been found to suppress the migration and invasion of cancer cells. In addition, 4-tert-butyl-N-(2-hydroxy-4-methylphenyl)benzamide has been studied for its anti-inflammatory properties and has been found to reduce inflammation by inhibiting the production of inflammatory cytokines. 4-tert-butyl-N-(2-hydroxy-4-methylphenyl)benzamide has also shown potential in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Mecanismo De Acción
The mechanism of action of 4-tert-butyl-N-(2-hydroxy-4-methylphenyl)benzamide is not fully understood, but it is believed to act through multiple pathways. In cancer cells, 4-tert-butyl-N-(2-hydroxy-4-methylphenyl)benzamide induces cell cycle arrest by upregulating the expression of p21 and p27, which are cell cycle inhibitors. It also activates the caspase-dependent apoptotic pathway, leading to apoptosis of cancer cells. In inflammation, 4-tert-butyl-N-(2-hydroxy-4-methylphenyl)benzamide inhibits the production of inflammatory cytokines such as TNF-α and IL-6 by suppressing the activation of NF-κB and MAPK signaling pathways. In neurological disorders, 4-tert-butyl-N-(2-hydroxy-4-methylphenyl)benzamide has been found to protect neurons from oxidative stress and reduce neuroinflammation.
Biochemical and Physiological Effects
4-tert-butyl-N-(2-hydroxy-4-methylphenyl)benzamide has been shown to have various biochemical and physiological effects. In cancer cells, it inhibits the activity of telomerase, an enzyme that is upregulated in cancer cells and is required for their proliferation. 4-tert-butyl-N-(2-hydroxy-4-methylphenyl)benzamide also inhibits the activity of matrix metalloproteinases (MMPs), which are involved in the migration and invasion of cancer cells. In inflammation, 4-tert-butyl-N-(2-hydroxy-4-methylphenyl)benzamide reduces the production of reactive oxygen species (ROS) and nitric oxide (NO), which are involved in the inflammatory response. 4-tert-butyl-N-(2-hydroxy-4-methylphenyl)benzamide also reduces the expression of cyclooxygenase-2 (COX-2), an enzyme that is upregulated in inflammation and is involved in the production of prostaglandins.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-tert-butyl-N-(2-hydroxy-4-methylphenyl)benzamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It is also water-soluble, which makes it easy to administer in cell culture and animal studies. However, there are also some limitations to using 4-tert-butyl-N-(2-hydroxy-4-methylphenyl)benzamide in lab experiments. Its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects. In addition, its potential side effects and toxicity need to be further studied.
Direcciones Futuras
There are several future directions for the study of 4-tert-butyl-N-(2-hydroxy-4-methylphenyl)benzamide. One area of research is to further investigate its mechanism of action in cancer cells, inflammation, and neurological disorders. This could lead to the development of more specific and effective therapies. Another area of research is to study the pharmacokinetics and pharmacodynamics of 4-tert-butyl-N-(2-hydroxy-4-methylphenyl)benzamide in animal models and humans. This could help to determine the optimal dosage and administration route for clinical use. Finally, the potential side effects and toxicity of 4-tert-butyl-N-(2-hydroxy-4-methylphenyl)benzamide need to be further studied to ensure its safety for clinical use.
Conclusion
In conclusion, 4-tert-butyl-N-(2-hydroxy-4-methylphenyl)benzamide is a promising compound with potential therapeutic applications in cancer, inflammation, and neurological disorders. Its mechanism of action is not fully understood, but it has been shown to have various biochemical and physiological effects. While there are advantages to using 4-tert-butyl-N-(2-hydroxy-4-methylphenyl)benzamide in lab experiments, its limitations and potential side effects need to be further studied. Future research directions include investigating its mechanism of action, pharmacokinetics and pharmacodynamics, and safety for clinical use.
Métodos De Síntesis
The synthesis of 4-tert-butyl-N-(2-hydroxy-4-methylphenyl)benzamide involves the reaction of 2-hydroxy-4-methylbenzoic acid with tert-butylamine and isobutyl chloroformate. The reaction yields 4-tert-butyl-N-(2-hydroxy-4-methylphenyl)benzamide as a white crystalline powder with a melting point of 168-170°C.
Propiedades
Fórmula molecular |
C18H21NO2 |
|---|---|
Peso molecular |
283.4 g/mol |
Nombre IUPAC |
4-tert-butyl-N-(2-hydroxy-4-methylphenyl)benzamide |
InChI |
InChI=1S/C18H21NO2/c1-12-5-10-15(16(20)11-12)19-17(21)13-6-8-14(9-7-13)18(2,3)4/h5-11,20H,1-4H3,(H,19,21) |
Clave InChI |
MJLKDHPKMZUXHL-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC=C(C=C2)C(C)(C)C)O |
SMILES canónico |
CC1=CC(=C(C=C1)NC(=O)C2=CC=C(C=C2)C(C)(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-chloro-N-(3,5-dimethylphenyl)-3-{[(4-methoxyphenyl)acetyl]amino}benzamide](/img/structure/B290539.png)
![N-(2-ethoxyphenyl)-3-{[(4-methoxyphenyl)acetyl]amino}benzamide](/img/structure/B290540.png)
![4-chloro-N-(4-methoxyphenyl)-3-[(2-naphthalen-2-yloxyacetyl)amino]benzamide](/img/structure/B290544.png)
![N-benzyl-4-{[(1-naphthyloxy)acetyl]amino}benzamide](/img/structure/B290547.png)
![2,5-dibromo-N-[3-(1-hydroxyethyl)phenyl]benzamide](/img/structure/B290549.png)
![4-tert-butyl-N-[3-(1-hydroxyethyl)phenyl]benzamide](/img/structure/B290550.png)
![N-[3-(1-hydroxyethyl)phenyl]cyclohexanecarboxamide](/img/structure/B290551.png)
![N-[3-(1-hydroxyethyl)phenyl]-2-methylbenzamide](/img/structure/B290553.png)
![4-ethoxy-N-[3-(1-hydroxyethyl)phenyl]benzamide](/img/structure/B290555.png)

![N-(4-fluorophenyl)-4-{[(2-naphthyloxy)acetyl]amino}benzamide](/img/structure/B290559.png)
![N-(3-methylphenyl)-3-{[(2-naphthyloxy)acetyl]amino}benzamide](/img/structure/B290560.png)
![Ethyl 4-chloro-3-{[(2-naphthyloxy)acetyl]amino}benzoate](/img/structure/B290561.png)
![4-chloro-3-{[(1-naphthyloxy)acetyl]amino}-N-(2-phenylethyl)benzamide](/img/structure/B290562.png)